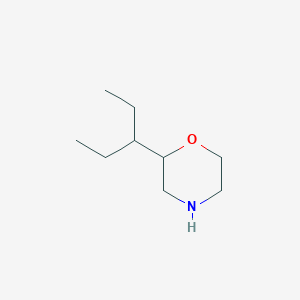
2-(Pentan-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pentan-3-yl)morpholine is a chemical compound with the molecular formula C9H19NO It is a morpholine derivative, characterized by the presence of a pentan-3-yl group attached to the nitrogen atom of the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentan-3-yl)morpholine typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 3-pentyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Pentan-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated compounds, such as alkyl halides, are often used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
2-(Pentan-3-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: this compound is used in the production of agrochemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Pentan-3-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Morpholine: The parent compound, which lacks the pentan-3-yl group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
N-Ethylmorpholine: A derivative with an ethyl group attached to the nitrogen atom.
Uniqueness: 2-(Pentan-3-yl)morpholine is unique due to the presence of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
2-pentan-3-ylmorpholine |
InChI |
InChI=1S/C9H19NO/c1-3-8(4-2)9-7-10-5-6-11-9/h8-10H,3-7H2,1-2H3 |
Clé InChI |
RBEAGKHPGPPBFB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1CNCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B12338182.png)
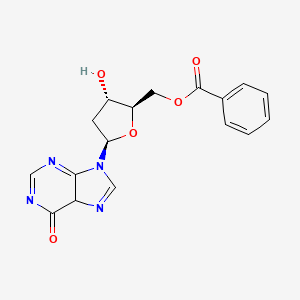

![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)
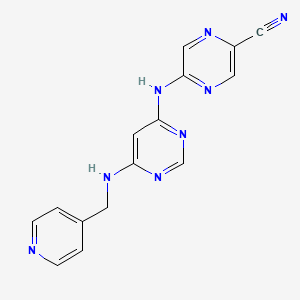
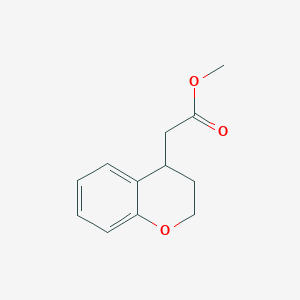
![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12338240.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)
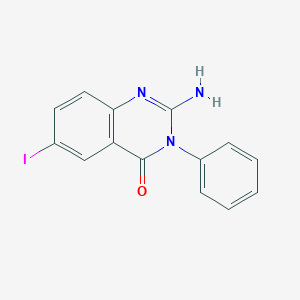
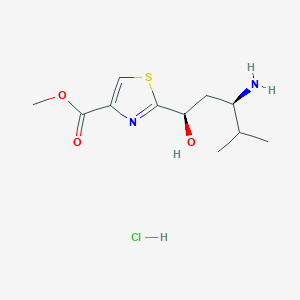
![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)
![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)

